Metazosulfuron

概要

説明

Metazosulfuron is a novel sulfonylurea herbicide discovered and developed by Nissan Chemical Industries, Ltd . It exhibits excellent herbicidal activity against Echinochloa spp., annual and perennial weeds including sulfonylurea resistant biotypes in paddy fields at 60–120 g a.i./ha with good crop safety to rice .

Synthesis Analysis

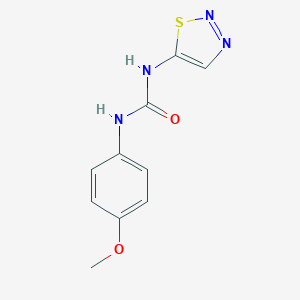

The synthesis of Metazosulfuron involved the discovery of a lead compound from a library of sulfonylurea compounds . The lead compound was selected based on its herbicidal activity and moderate rice selectivity . The synthesis process focused on the modification of the pyrazole ring of the lead compound, which was hypothesized to be important for herbicidal activity against sulfonylurea resistant weeds .

Molecular Structure Analysis

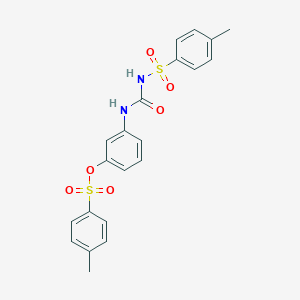

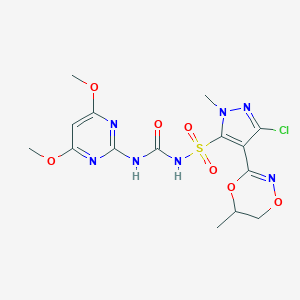

The molecular formula of Metazosulfuron is C15H18ClN7O7S . The IUPAC name is 1-[5-chloro-2-methyl-4-(5-methyl-5,6-dihydro-1,4,2-dioxazin-3-yl)pyrazol-3-yl]sulfonyl-3-(4,6-dimethoxypyrimidin-2-yl)urea .

Physical And Chemical Properties Analysis

Metazosulfuron has a relatively high water solubility, which allows it to easily diffuse in water after treatment . This property makes it less likely for variations in weed control effectiveness due to spray unevenness .

科学的研究の応用

Herbicidal Activity

Metazosulfuron is a novel sulfonylurea herbicide discovered and developed by Nissan Chemical Industries . It exhibits excellent herbicidal activity against Echinochloa spp., annual and perennial weeds including sulfonylurea resistant biotypes in paddy fields . This makes it a valuable tool in agriculture, particularly in rice cultivation.

Resistance to Sulfonylurea Resistant Biotypes

One of the unique features of Metazosulfuron is its effectiveness against sulfonylurea resistant biotypes . This is particularly important as several weed species showing resistance to sulfonylurea herbicides have been spreading nationwide .

Crop Safety

Metazosulfuron has been noted for its good crop safety to rice . This means that while it is effective in controlling weeds, it does not harm the rice plants, making it an ideal herbicide for paddy fields.

Environmental Profile

Metazosulfuron has a favorable toxicological, ecotoxicological, and environmental profile . This suggests that it is relatively safe for the environment compared to other herbicides, which is an important consideration in sustainable agriculture.

Inhibition of Acetolactate Synthase (ALS)

Metazosulfuron works by inhibiting acetolactate synthase (ALS), a key enzyme in the biosynthesis of the branched chain amino acids in plants . This mechanism of action is similar to other sulfonylurea herbicides .

Use in Sulfur-Containing Agrochemicals

Sulfur is an essential element for crop production and is often used in agrochemicals . The introduction of sulfur atoms into an active ingredient like Metazosulfuron can modulate its properties, making it an important tool in the development of new crop-protection compounds .

作用機序

Target of Action

Metazosulfuron, a novel sulfonylurea herbicide, primarily targets the enzyme Acetolactate Synthase (ALS) , also known as Acetohydroxy Acid Synthase . ALS is a key enzyme in the biosynthesis of branched-chain amino acids in plants . It’s important to note that ALS only exists in bacterial and plant species, making these herbicides safe for mammals .

Mode of Action

Metazosulfuron works by inhibiting the activity of ALS . This inhibition disrupts the biosynthesis of essential branched-chain amino acids, leading to the cessation of cell division and growth in plants . This results in the eventual death of the targeted weeds .

Biochemical Pathways

The primary biochemical pathway affected by Metazosulfuron is the biosynthesis of branched-chain amino acids . By inhibiting ALS, Metazosulfuron disrupts this pathway, leading to a deficiency of these essential amino acids. This deficiency halts cell division and growth, causing the plant to die .

Result of Action

The primary result of Metazosulfuron’s action is the effective control of various weeds. It exhibits excellent herbicidal activity against Echinochloa spp., annual and perennial weeds, including sulfonylurea-resistant biotypes in paddy fields . It provides good crop safety to rice, making it a valuable tool in agricultural weed management .

Safety and Hazards

将来の方向性

Metazosulfuron was registered and launched in Japan in 2013, and has also been introduced in Korea and China as of 2016 . Its development represents a significant advancement in the control of sulfonylurea resistant biotypes in paddy fields . Future research may focus on further improving its safety profile and expanding its use to other crops and regions.

特性

IUPAC Name |

1-[5-chloro-2-methyl-4-(5-methyl-5,6-dihydro-1,4,2-dioxazin-3-yl)pyrazol-3-yl]sulfonyl-3-(4,6-dimethoxypyrimidin-2-yl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18ClN7O7S/c1-7-6-29-21-12(30-7)10-11(16)20-23(2)13(10)31(25,26)22-15(24)19-14-17-8(27-3)5-9(18-14)28-4/h5,7H,6H2,1-4H3,(H2,17,18,19,22,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXWKBUKANTXHJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CON=C(O1)C2=C(N(N=C2Cl)C)S(=O)(=O)NC(=O)NC3=NC(=CC(=N3)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18ClN7O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

475.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Metazosulfuron | |

CAS RN |

868680-84-6 | |

| Record name | Metazosulfuron | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0868680846 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-{3-chloro-1-methyl-4-[(5RS)-5,6-dihydro-5-methyl-1,4,2-dioxazin-3-yl]pyrazol-5-ylsulfonyl}-3-(4,6-dimethoxypyrimidin-2-yl)urea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METAZOSULFURON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GYS2WZ5UBD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

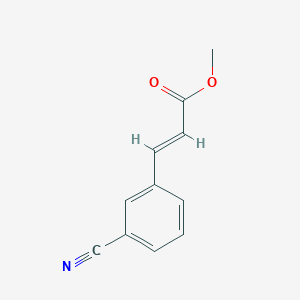

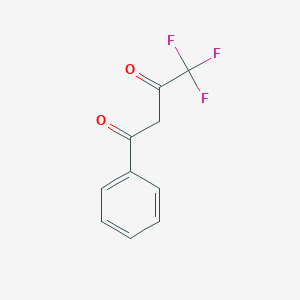

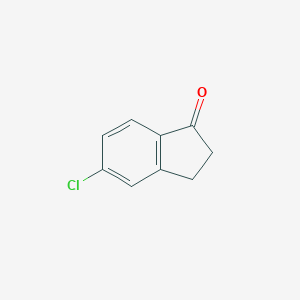

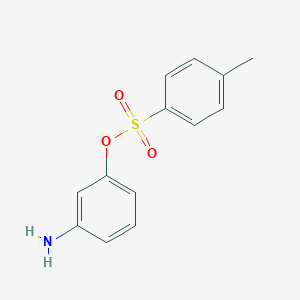

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary mechanism of action of Metazosulfuron?

A1: [, , ] Metazosulfuron is a sulfonylurea herbicide that acts by inhibiting the enzyme acetolactate synthase (ALS) in susceptible plants. This enzyme is crucial for the biosynthesis of essential branched-chain amino acids (BCAAs) like valine, leucine, and isoleucine. By blocking ALS, Metazosulfuron disrupts BCAA production, leading to the inhibition of cell division and growth in target weeds.

Q2: Which weeds are particularly susceptible to Metazosulfuron?

A2: [, , ] Research indicates that Metazosulfuron demonstrates excellent herbicidal activity against a range of annual and perennial weeds commonly found in rice paddy fields. This includes problematic weeds like Echinochloa spp. (barnyard grass), as well as species exhibiting resistance to other sulfonylurea herbicides.

Q3: Are there any reports of weed resistance developing against Metazosulfuron?

A3: [] While Metazosulfuron has been shown to effectively control some weed species resistant to other sulfonylurea herbicides, continuous use of any single herbicide can contribute to the development of resistance. Continuous monitoring and integrated weed management strategies are essential to mitigate this risk.

Q4: What is the recommended application method for Metazosulfuron in rice fields?

A4: [, , ] Metazosulfuron is often formulated as granules and applied to rice paddy fields. It is typically applied after rice transplanting, around 15 days post-transplantation. The soil-mixing broadcasting method and bottle-throwing method are also mentioned as suitable application techniques.

Q5: Has the effectiveness of Metazosulfuron been compared to other herbicides?

A5: [] Studies have compared the efficacy of Metazosulfuron with other herbicides for controlling specific weeds like pondweed (Potamogeton nodosus) in rice fields. Results suggest that while Metazosulfuron can effectively control this weed, other soil-applied herbicides might offer longer-lasting control and prevent regrowth.

Q6: Are there any synergistic effects when Metazosulfuron is combined with other herbicides?

A6: [, ] Research indicates that combining Metazosulfuron with other herbicides like oxadiargyl or pyraclonil can result in a synergistic effect. This synergy can enhance weed control efficacy and potentially allow for reduced application rates of individual herbicides.

Q7: What analytical methods are commonly employed to detect and quantify Metazosulfuron?

A7: [, ] High-performance liquid chromatography (HPLC) is a widely used technique for analyzing Metazosulfuron residues in crops. This method, often coupled with UV detection, allows for sensitive and specific quantification of the herbicide. Studies have demonstrated the effectiveness of HPLC in analyzing Metazosulfuron levels in various crops, including rice, apples, and cabbage.

Q8: What is the environmental fate of Metazosulfuron and are there any concerns regarding its impact?

A9: While the provided abstracts don't delve deep into the environmental fate and impact of Metazosulfuron, it's crucial to acknowledge that any pesticide can have ecological effects. [, ] Further research focusing on the biodegradation, soil persistence, and potential effects on non-target organisms is necessary for a comprehensive understanding of its environmental risks.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![17-Acetyl-10,13-dimethyl-1,2,4,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B154129.png)

![4-[5-Phenyl-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide](/img/structure/B154141.png)